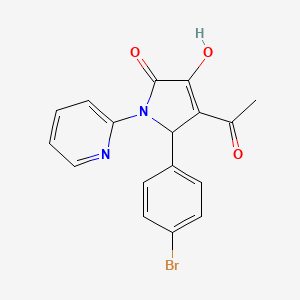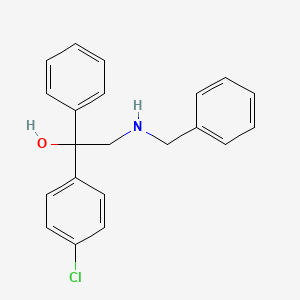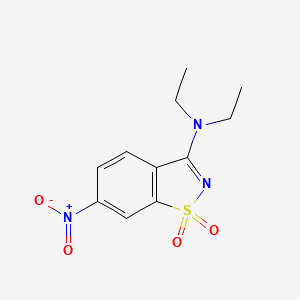
N,N'-1,6-hexanediylbis(2-phenoxybutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,6-hexanediylbis(2-phenoxybutanamide), commonly known as HDBA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. HDBA is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
HDBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, HDBA has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, HDBA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, HDBA has been used as a ligand for the synthesis of metal complexes with catalytic activity.
Mécanisme D'action
The mechanism of action of HDBA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, HDBA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
HDBA has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, HDBA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory diseases. These effects are believed to be mediated by the inhibition of specific enzymes or proteins, as mentioned earlier.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HDBA in laboratory experiments is its well-established synthesis method, which allows for the production of pure HDBA in large quantities. Additionally, HDBA has been extensively studied in the literature, and its properties and effects are well-documented. However, one limitation of using HDBA in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on HDBA. One area of interest is the development of novel HDBA-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of HDBA as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HDBA and its potential toxicity.
Méthodes De Synthèse
The synthesis of HDBA involves the reaction of 2-phenoxybutyric acid with hexamethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure HDBA. This synthesis method has been well-established in the literature and has been used in various research studies.
Propriétés
IUPAC Name |
2-phenoxy-N-[6-(2-phenoxybutanoylamino)hexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-3-23(31-21-15-9-7-10-16-21)25(29)27-19-13-5-6-14-20-28-26(30)24(4-2)32-22-17-11-8-12-18-22/h7-12,15-18,23-24H,3-6,13-14,19-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFQVALQHPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)

![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)

